molecular formula C9H8IN3O B1380610 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine CAS No. 1350475-30-7

4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine

Cat. No.: B1380610
CAS No.: 1350475-30-7
M. Wt: 301.08 g/mol
InChI Key: PAXYVCGSOVDLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine is a chemical compound with the molecular formula C9H8IN3O and a molecular weight of 301.08 g/mol . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a methoxy group and a 3-iodo-pyrazol-1-yl group .

Scientific Research Applications

Synthesis and Antiproliferative Activity

The synthesis of tetrasubstituted pyrazolo[4,3-c]pyridines, including derivatives similar to "4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine," has been achieved through iodine-mediated electrophilic cyclization. These compounds were evaluated for their antiproliferative activity against cancer cell lines, with some displaying low micromolar GI50 values. A particular compound demonstrated significant antiproliferative effects, inducing cell death mechanisms in cancer cells (Razmienė et al., 2021).

Antimicrobial Activity

Compounds structurally related to "this compound" have shown promising antimicrobial properties. For instance, a series of pyrazoline-pyridine hybrids exhibited significant antimicrobial activity against various bacterial and fungal strains, providing a foundation for the development of new antimicrobial agents (Desai et al., 2022).

Coordination Chemistry

The coordination chemistry of pyrazolyl pyridines has been extensively studied, with these compounds acting as versatile ligands for metal complexes. These complexes have applications ranging from biological sensing to exhibiting unusual thermal and photochemical properties. For example, iron complexes with pyrazolyl pyridine ligands have shown unique spin-state transitions, which are relevant for materials science and molecular electronics (Halcrow, 2005).

Synthesis Techniques

Advanced synthesis techniques, including microwave irradiation, have been applied to the preparation of pyrazolo[3,4-b]pyridine derivatives, showcasing efficient routes to these compounds. Such methods offer advantages in terms of reaction speed and efficiency, contributing to the broader applicability of these heterocyclic compounds in medicinal chemistry (El-Borai et al., 2012).

Biomedical Applications

The review of 1H-pyrazolo[3,4-b]pyridines highlighted their significant potential in biomedical applications, with more than 300,000 compounds described to date. These compounds have been explored for various therapeutic purposes, including antitumor and antimicrobial activities, underscoring their importance in drug discovery and development (Donaire-Arias et al., 2022).

Properties

IUPAC Name

4-(3-iodopyrazol-1-yl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3O/c1-14-9-6-7(2-4-11-9)13-5-3-8(10)12-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXYVCGSOVDLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2C=CC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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